3,5-dimethylphenyl 3,4-dimethoxybenzoate

Description

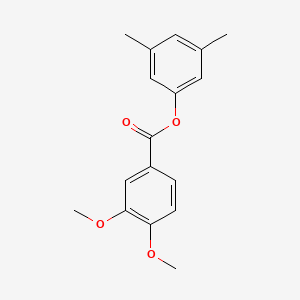

3,5-Dimethylphenyl 3,4-dimethoxybenzoate is an aromatic ester compound comprising two structural motifs: a 3,4-dimethoxybenzoate moiety and a 3,5-dimethylphenyl ester group. The 3,4-dimethoxybenzoate component features methoxy (-OCH₃) substituents at positions 3 and 4 on the benzene ring, while the 3,5-dimethylphenyl group has methyl (-CH₃) substituents at positions 3 and 3. This dual substitution pattern likely influences the compound’s physicochemical properties, such as lipophilicity, solubility, and electronic characteristics, which are critical in applications like agrochemicals or coordination chemistry .

For example, methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) shares the dimethoxybenzoate backbone, and 3,5-dimethylphenyl trifluoromethanesulfonate (CAS 219667-41-1) highlights the steric and electronic effects of the 3,5-dimethylphenyl group .

Properties

IUPAC Name |

(3,5-dimethylphenyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-11-7-12(2)9-14(8-11)21-17(18)13-5-6-15(19-3)16(10-13)20-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDFIXOYJRGVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process may also include purification steps like recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy groups on the benzoate ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 3,5-dimethylphenyl 3,4-dimethoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors .

Industry: In the material science industry, this compound can be used in the production of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Solubility and Thermal Stability of Dimethoxybenzoate Derivatives

| Compound | Solubility (mol·dm⁻³) | Thermal Decomposition Pathway | Reference |

|---|---|---|---|

| Cu(II) 3,5-dimethoxybenzoate | ~10⁻⁵ | CuL₂·2H₂O → CuL₂ → CuO | |

| Cu(II) 2,6-dimethoxybenzoate | ~10⁻² | CuL₂·H₂O → CuL₂ → CuO |

Table 2: PET-Inhibiting Activity of Selected Compounds

Steric and Electronic Effects in Ester Derivatives

- Methyl vs. Phenyl Esters: Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) is less lipophilic than phenyl esters like 3,5-dimethylphenyl 3,4-dimethoxybenzoate.

- 3,4-Dimethoxybenzoate vs. 3,5-Dimethoxybenzoate : The 3,4-substitution pattern may offer distinct electronic properties. Adjacent methoxy groups could create a stronger electron-donating effect compared to the 3,5-isomer, altering coordination behavior in metal complexes .

Key Research Findings and Implications

Substituent Positioning : The 3,5-dimethylphenyl group enhances lipophilicity and bioactivity, while 3,4-dimethoxybenzoate may balance electron donation and solubility .

Thermal Behavior : Methoxy-substituted benzoates decompose via distinct pathways, with hydration states influencing stability. This is critical for applications requiring thermal resistance .

Synthetic Relevance : Microwave-assisted synthesis (as used in ) could be adapted for efficient preparation of this compound, leveraging similar reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.